3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-
CAS No.: 851305-02-7
Cat. No.: VC14945371
Molecular Formula: C17H11Cl2NO4S2
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851305-02-7 |
|---|---|
| Molecular Formula | C17H11Cl2NO4S2 |
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | 3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-12(19)11(7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8- |
| Standard InChI Key | GEGZJEMAKPWCJQ-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thiazolidine core (a five-membered ring containing nitrogen and sulfur atoms) conjugated with a 2,5-dichlorophenyl-substituted furan moiety via a methylene bridge. The (5Z) designation specifies the Z-configuration of the exocyclic double bond between the thiazolidine and furan groups, which influences its stereoelectronic properties .
Molecular Characteristics
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Molecular formula: C₁₇H₁₁Cl₂NO₄S₂
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Molecular weight: 428.3 g/mol
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IUPAC name: 3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
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SMILES: ClC1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O .
The presence of the dichlorophenyl group enhances lipophilicity, while the thioxo (C=S) and carboxylic acid (COOH) groups contribute to hydrogen bonding and metal coordination capabilities .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between a thiazolidine-4-one precursor and a 5-(2,5-dichlorophenyl)furan-2-carbaldehyde derivative. Key steps include:
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Formation of the thiazolidine ring: Cyclization of cysteine derivatives with α-keto acids under acidic conditions .
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Introduction of the furan moiety: Coupling of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde to the thiazolidine core using piperidine as a base.
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Oxidation and thionation: Sequential oxidation of the thiazolidine sulfur and introduction of the thioxo group via reaction with Lawesson’s reagent .
Spectroscopic Characterization
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¹H NMR: Signals at δ 6.5–7.5 ppm correspond to the α,β-unsaturated protons and furan ring, while the thiazolidine methylene protons resonate at δ 3.8–4.7 ppm .
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¹³C NMR: The thioxo carbon (C=S) appears at ~195 ppm, and the carbonyl (C=O) at ~170 ppm .
Biochemical and Pharmacological Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against protein tyrosine phosphatases (PTPs) and glutathione S-transferases (GSTs), with IC₅₀ values in the low micromolar range . Its mechanism involves:
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Competitive binding to the catalytic site of PTP1B, disrupting phosphate hydrolysis .
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Non-competitive inhibition of GST via interaction with the hydrophobic substrate-binding domain .
Antimicrobial Activity
Preliminary studies on analogs suggest moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), attributed to membrane disruption by the dichlorophenyl group .
Comparative Analysis with Structural Analogs
The thiazolidine-thioxo system in the target compound enhances enzyme affinity compared to simpler furan-carboxylic acid derivatives .
Pharmacokinetic and Toxicity Considerations
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Solubility: Poor aqueous solubility (logP ≈ 3.2) limits bioavailability; formulations with cyclodextrins or lipid nanoparticles are under investigation.
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Metabolism: Hepatic oxidation via CYP3A4 generates sulfoxide and carboxylic acid metabolites.
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Toxicity: LD₅₀ in rodents is >500 mg/kg, with mild hepatotoxicity observed at high doses.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the dichlorophenyl or thioxo groups to optimize potency against PTP1B .
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Nanoparticle Delivery Systems: Improving bioavailability for anticancer applications.
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In Vivo Efficacy Trials: Evaluating therapeutic potential in models of diabetes and inflammation .
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